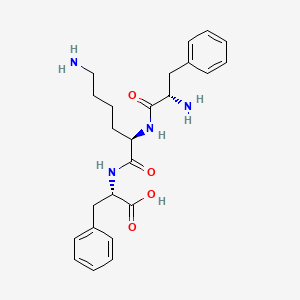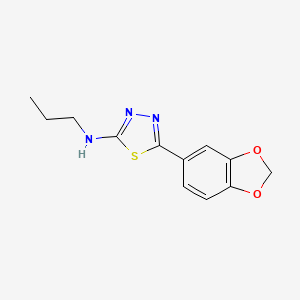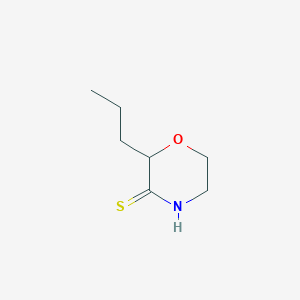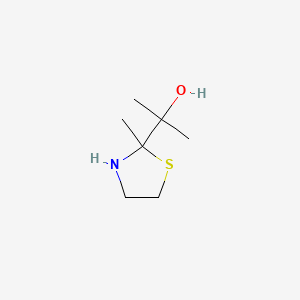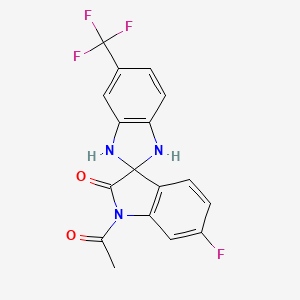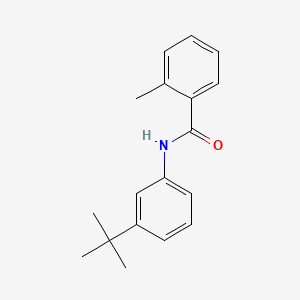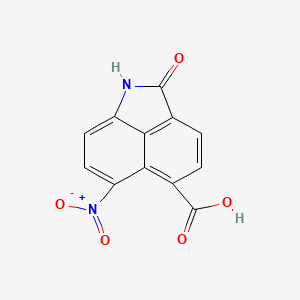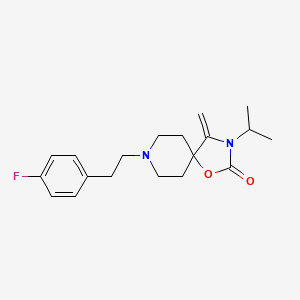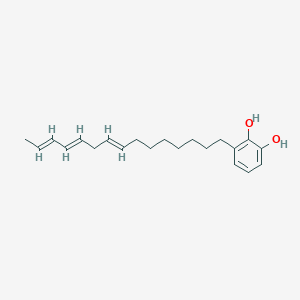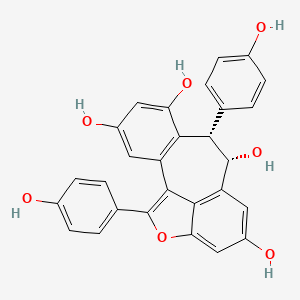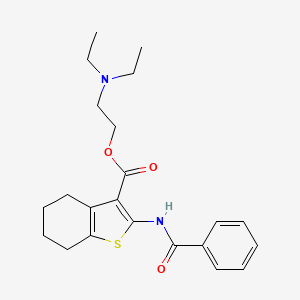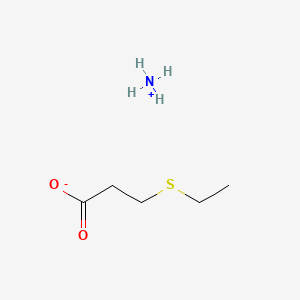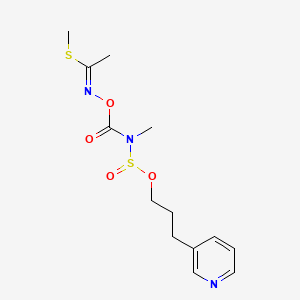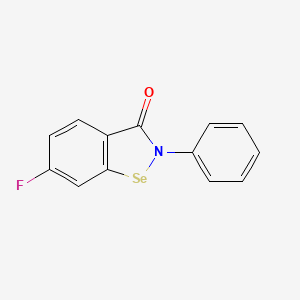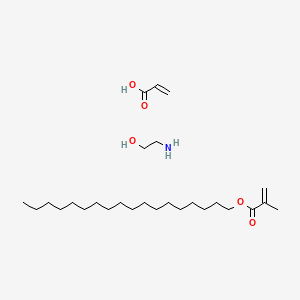
2-Aminoethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-aminoethanol is a complex chemical compound that belongs to the class of acrylate polymers. This compound is known for its unique properties, which make it useful in various industrial and scientific applications. It is a polymer formed by the reaction of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further compounded with 2-aminoethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-aminoethanol typically involves a polymerization reaction. The process begins with the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol to form 2-propenoic acid, 2-methyl-, octadecyl ester. This ester is then polymerized with 2-propenoic acid under controlled conditions, such as the presence of a radical initiator and specific temperature and pressure settings .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the polymer. The compounded product with 2-aminoethanol is achieved by mixing the polymer with 2-aminoethanol under specific conditions to ensure proper compounding and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the ester and amino groups.
Reduction: Reduction reactions can occur, particularly targeting the carbonyl groups in the ester moiety.
Substitution: Nucleophilic substitution reactions can take place, especially involving the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for biomedical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with other molecules, enhancing its functionality in different applications. The aminoethanol component provides additional reactivity, allowing for further modifications and interactions with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, dodecyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
Uniqueness
What sets 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-aminoethanol apart is its unique combination of long-chain ester and aminoethanol functionalities. This combination provides enhanced hydrophobicity, flexibility, and reactivity, making it suitable for a broader range of applications compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
167078-12-8 |
|---|---|
Molekularformel |
C27H53NO5 |
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
2-aminoethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C3H4O2.C2H7NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3(4)5;3-1-2-4/h2,4-20H2,1,3H3;2H,1H2,(H,4,5);4H,1-3H2 |
InChI-Schlüssel |
VQFFAUMJRYTZDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(CO)N |
Verwandte CAS-Nummern |
167078-12-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


